molecular formula C12H13F3N2O3 B11488546 Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester

Cat. No.: B11488546
M. Wt: 290.24 g/mol
InChI Key: HWDHOLOEZNKOFK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 3-aminobenzoyl chloride with 3,3,3-trifluoropropanoic acid followed by esterification with ethanol. The reaction proceeds as follows:

3-aminobenzoyl chloride+3,3,3-trifluoropropanoic acidPropanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester\text{3-aminobenzoyl chloride} + \text{3,3,3-trifluoropropanoic acid} \rightarrow \text{Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester} 3-aminobenzoyl chloride+3,3,3-trifluoropropanoic acid→Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route or alternative approaches. detailed information on large-scale production remains proprietary.

Chemical Reactions Analysis

Reactivity::

    Acid-Base Reactions: The compound can act as both an acid (due to the carboxylic acid group) and a base (due to the amino group).

    Ester Hydrolysis: Under basic conditions, the ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

    Substitution Reactions: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions::
  • Acid-base reactions: Use strong bases (e.g., sodium hydroxide, potassium hydroxide).
  • Ester hydrolysis: Employ aqueous sodium hydroxide or acidic conditions.
  • Substitution reactions: Various nucleophiles (e.g., amines, alkoxides) can replace the trifluoromethyl group.

Major Products:: The major products depend on the specific reactions performed. Hydrolysis yields the corresponding carboxylic acid, while substitution reactions lead to various derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Materials Science: It may serve as a building block for designing novel materials.

    Organic Synthesis: Chemists use it as a reagent in diverse synthetic transformations.

Mechanism of Action

The exact mechanism of action remains an active area of research. its trifluoromethyl group and carbonyl functionality likely contribute to its biological effects.

Comparison with Similar Compounds

While there are no direct analogs, compounds with trifluoromethyl groups and similar functional groups exhibit comparable reactivity. For instance, 3-aminobenzoyl chloride shares some features with our compound.

Properties

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(phenylcarbamoylamino)propanoate

InChI

InChI=1S/C12H13F3N2O3/c1-2-20-10(18)9(12(13,14)15)17-11(19)16-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,16,17,19)

InChI Key

HWDHOLOEZNKOFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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